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Compound of Interest

Compound Name: O,O-Diethyl dithiophosphate

Cat. No.: B128362 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for O,O-Diethyl
dithiophosphate (CAS No: 298-06-6), a significant organophosphorus compound. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a core resource for identification, characterization, and quality

control.

Quantitative Spectroscopic Data
The spectroscopic data for O,O-Diethyl dithiophosphate is summarized in the tables below,

providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the phosphorus environment within the molecule. Spectra are typically recorded in deuterated

chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for O,O-Diethyl dithiophosphate (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~1.4 Triplet (t) ³J(HH) ≈ 7.1 -CH₃

~4.2
Doublet of Quartets

(dq)

³J(HH) ≈ 7.1, ³J(PH) ≈

9.5
-OCH₂-

~2.5 Singlet (s, broad) - -SH

Note: Experimental values for ¹H NMR were not explicitly found in the searched literature. The

data presented is a prediction based on the known structure and typical values for similar

organophosphorus compounds.

Table 2: ¹³C NMR Spectroscopic Data for O,O-Diethyl dithiophosphate[1]

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

15.65, 16.00 ³J(PC) ≈ 5-8 -CH₃

64.19, 64.42 ²J(PC) ≈ 7-10 -OCH₂-

Note: The observed splitting of signals is due to coupling with the phosphorus nucleus.

Table 3: ³¹P NMR Spectroscopic Data for O,O-Diethyl dithiophosphate

Chemical Shift (δ) ppm Multiplicity Solvent

~90 - 95 Singlet CDCl₃

Note: The chemical shift for ³¹P NMR is based on theoretical calculations and studies of similar

thiophosphate compounds.[2][3]

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Table 4: Principal IR Absorption Bands for O,O-Diethyl dithiophosphate

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Strong C-H stretching (alkyl)

2550 Medium, Broad S-H stretching

1020-970 Strong P-O-C stretching

790-650 Strong P=S stretching

Note: Peak positions are derived from the NIST WebBook IR spectrum.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 5: Key Mass Spectrometry Data for O,O-Diethyl dithiophosphate (Electron Ionization)

[1]

m/z Relative Intensity Assignment

186 High [M]⁺ (Molecular Ion)

121 High [(C₂H₅O)₂P=S]⁺

97 High [P(S)SH]⁺ or [(HO)₂P=S]⁺

93 Medium [(C₂H₅O)P(S)H]⁺

65 Medium [P(S)H₂]⁺

Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra of O,O-Diethyl dithiophosphate.

Methodology:

Sample Preparation: A sample of O,O-Diethyl dithiophosphate (approximately 5-10 mg for

¹H, 20-50 mg for ¹³C and ³¹P) is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal

standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85%

H₃PO₄ is typically used (δ = 0.0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

Data Acquisition:

¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of

approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to singlets for

each unique carbon, revealing any splitting due to C-P coupling. A wider spectral width

(e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer acquisition time are required.

³¹P NMR: Proton-decoupled spectra are typically acquired. The spectral width is set to

encompass the expected chemical shift range for thiophosphates (e.g., -50 to 150 ppm).

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of O,O-Diethyl dithiophosphate.

Methodology:

Sample Preparation (Neat Liquid Film): As O,O-Diethyl dithiophosphate is a liquid, a

simple and common method is to prepare a thin film. A single drop of the neat liquid is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are

gently pressed together to form a thin, uniform film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample holder with the prepared liquid film is then placed in the spectrometer's

sample compartment.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragments of O,O-Diethyl dithiophosphate.

Methodology:

Sample Introduction: For a volatile liquid like O,O-Diethyl dithiophosphate, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the

sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC

system. The GC column separates the analyte from any impurities before it enters the mass

spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce

fragmentation.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion

trap analyzer) is used.

Data Acquisition: The mass analyzer scans a mass range appropriate for the compound

(e.g., m/z 40-300). The data is collected and processed to generate a mass spectrum, which

is a plot of relative intensity versus mass-to-charge ratio (m/z).
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Visualization of Experimental Workflow
The logical flow for the comprehensive spectroscopic analysis of O,O-Diethyl
dithiophosphate is illustrated below.

Sample Preparation

NMR Analysis IR Analysis MS Analysis

Final Analysis

O,O-Diethyl dithiophosphate (Liquid)

Dissolve in CDCl3 Prepare Neat Liquid Film
(Salt Plates) Dilute in Solvent & Inject (GC-MS)

Acquire Spectra
(¹H, ¹³C, ³¹P)

NMR Data
(δ, J, Multiplicity)

Structural Confirmation

Acquire FTIR Spectrum

IR Spectrum
(Wavenumber cm⁻¹)

Electron Ionization (70 eV)
& Mass Analysis

Mass Spectrum
(m/z vs. Intensity)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of O,O-Diethyl dithiophosphate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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